molecular formula C9H7BrN2O3 B12859816 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one

8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B12859816
M. Wt: 271.07 g/mol
InChI Key: YRFGSRMUUZXOPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one typically involves the bromination and nitration of a quinolinone precursor. One common method includes the bromination of 3,4-dihydro-1H-quinolin-2-one followed by nitration under controlled conditions . The reaction conditions often involve the use of bromine and nitric acid as reagents, with the reaction being carried out in an organic solvent such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

8-bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H7BrN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13)

InChI Key

YRFGSRMUUZXOPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2Br)[N+](=O)[O-]

Origin of Product

United States

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